2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Electron Impact Mass Spectra Analysis
The study of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into mass spectral behavior characterized by cleavage and elimination processes. This analysis helps in understanding the structural properties and potential modifications of similar compounds (Mallen, Cort, & Cockerill, 1979).
Thioacetalization Reagent Development
The synthesis of odorless thioacetalization reagents like 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide 2a/2b has been explored. These compounds serve as nonthiolic, odorless equivalents in the conversion of aldehydes/ketones into dithianes, highlighting chemoselectivity in reactions (Liu et al., 2004).
Biological Activities
Anticancer, Antioxidant, and Anti-inflammatory Activities
A series of N-substituted saccharins, including compounds closely related to the target molecule, demonstrated significant biological activities. These activities encompass anti-inflammatory effects towards IL-6 and TNF-α, antioxidant properties, and anticancer activities against hepatic cancer cells. The molecular docking studies further elucidated their potential as COX-1 enzyme inhibitors, indicating their promise as anti-inflammatory drugs (Al-Fayez et al., 2022).
Polymer Functionalization and Biomedical Applications
Polymer Functionalization
The polymerization of 2-isopropenyl-2-oxazoline (iPOx) via controlled radical techniques demonstrates the potential for creating backbones highly reactive towards thiols and acids. This process facilitates the development of copolymers with thermoresponsive behavior and the introduction of functional groups through polymer analogous addition reactions, opening pathways for biomedical applications (Weber et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAJPUYEQBFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.